5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one
Description
Properties
IUPAC Name |
5-(aminomethyl)-4,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)3-6(10)9-5(7)4-8/h5H,3-4,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEGWUKOJZZHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one typically involves the reaction of 4,4-dimethyl-2-pyrrolidinone with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4,4-dimethyl-2-pyrrolidinone, formaldehyde, ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C. The pH is maintained between 7-9 to facilitate the reaction.
Product Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one derivatives in anticancer therapies. For instance, derivatives of 5-oxopyrrolidine have shown promising activity against A549 lung adenocarcinoma cells. In vitro testing revealed that certain compounds exhibited significant cytotoxicity, with some derivatives reducing cell viability to as low as 66% compared to control groups .
Table 1: Anticancer Activity of Pyrrolidinone Derivatives
| Compound | Cell Line Tested | Viability (%) | Mechanism of Action |
|---|---|---|---|
| Compound 15 | A549 | 66% | Induction of apoptosis |
| Compound 21 | A549 | Not specified | Selective targeting of cancer cells |
The structure-activity relationship (SAR) studies indicated that the presence of a free amino group in the structure enhances anticancer activity while reducing toxicity to non-cancerous cells .
Antimicrobial Properties
The compound also shows significant antimicrobial properties against multidrug-resistant pathogens. Specifically, certain derivatives have demonstrated effectiveness against strains such as Staphylococcus aureus, including those resistant to linezolid and tedizolid. The ability to combat multidrug resistance is critical in the current landscape of antibiotic resistance .
Table 2: Antimicrobial Efficacy of Pyrrolidinone Derivatives
| Compound | Pathogen Tested | Activity Level | Resistance Type |
|---|---|---|---|
| Compound 21 | Staphylococcus aureus | Potent | Linezolid-resistant |
| Compound 22 | Klebsiella pneumoniae | Moderate | Carbapenem-resistant |
Synthesis and Mechanistic Studies
The synthesis of this compound and its derivatives often involves innovative approaches such as continuous-flow chemistry, which enhances yield and purity while minimizing manual intervention . Mechanistic studies have focused on understanding how these compounds interact at the molecular level, particularly their binding affinities and selectivity towards target proteins.
Case Study: Anticancer Efficacy in Lung Cancer Models
A study conducted on various pyrrolidinone derivatives revealed that specific modifications could enhance anticancer efficacy while maintaining low cytotoxicity towards normal cells. The findings suggested that the incorporation of specific functional groups could significantly alter the biological activity of these compounds .
Case Study: Antimicrobial Activity Against Resistant Strains
In another investigation, several pyrrolidinone derivatives were tested against clinically relevant strains of bacteria. The results indicated that certain compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrrolidin-2-one core is shared among several analogs, but substituent variations at the 5-position significantly alter their properties and applications. Key comparisons include:
Physicochemical and Functional Differences
- Polarity and Solubility: The aminomethyl group in the target compound enhances water solubility compared to the hydrophobic pentyl chain in SI-4A, which requires less polar solvents like dichloromethane (DCM) for purification .
- Reactivity: The primary amine in 5-(aminomethyl)-4,4-dimethylpyrrolidin-2-one enables salt formation or condensation reactions, unlike the methoxybenzylidene group in SI-4B, which may participate in photochemical or Michael addition reactions .
- Biological Relevance: The dihydropyrrole-substituted analog () shares a conjugated system that could enhance binding to biological targets, whereas the aminomethyl group in the target compound offers a direct site for covalent modifications in drug design .
Research Findings and Trends
- Synthetic Accessibility : Bulky substituents (e.g., pentyl in SI-4A) are synthesized in higher yields (51%) than conjugated systems (e.g., SI-4B at 34%), suggesting steric hindrance and reaction kinetics influence efficiency .
- Biological Potential: The aminomethyl group’s nucleophilicity positions the target compound as a candidate for kinase inhibitors or protease-targeted therapies, paralleling trends in 5-aminoindole derivatives () used in kinase research .
- Environmental and Industrial Relevance: Pyrrolidinone derivatives with polar groups (e.g., aminomethyl) are prioritized in green chemistry for reduced solvent waste, contrasting with hydrophobic analogs like SI-4A .
Biological Activity
5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol. The compound features a pyrrolidine ring with an amino methyl group and two methyl groups at the 4-position, contributing to its lipophilicity and potential biological activity.
Target of Action
Research indicates that this compound exhibits antitubercular activity. It may interfere with the metabolic pathways of Mycobacterium tuberculosis, leading to the bacterium's death. The exact target proteins and pathways remain under investigation, but initial studies suggest involvement in inhibiting essential cellular processes in the pathogen.
Mode of Action
The compound's mechanism involves disruption of cellular functions in bacteria, potentially through interference with protein synthesis or cell wall integrity. This disruption can lead to increased permeability and eventual cell lysis.
Antimicrobial Activity
This compound has shown promising results against various bacterial strains. In vitro studies have indicated its effectiveness against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from moderate to high .
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 187 | 10.0 |
| Klebsiella pneumoniae | 220 | 10.3 |
| Staphylococcus aureus | >1000 | 4.4 |
| Bacillus subtilis | 850 | 2.6 |
Additionally, it has demonstrated antifungal activity against opportunistic pathogens like Aspergillus niger, with an MIC value as low as 1 μg/mL .
Study on Antitubercular Activity
A study evaluated the antitubercular effects of various pyrrolidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of M. tuberculosis strains in vitro, showcasing potential as a scaffold for new antitubercular agents.
Marine-Derived Compound Analysis
Another study isolated a related compound from marine-derived Streptomyces VITSVK5. This compound exhibited antimicrobial properties similar to those observed for this compound, highlighting the importance of pyrrolidine derivatives in drug discovery .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolidin-2-one derivatives typically involves cyclization reactions or functional group transformations. For example, substituted pyrrolidinones have been synthesized via base-assisted cyclization of hydroxy-pyrrolidinone precursors with amines or phenols, achieving yields of 46–63% under controlled conditions (e.g., reflux in ethanol or methanol) . Optimization strategies include:
- Temperature control : Lower temperatures (10–15°C) during precursor addition reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in aminomethylation steps.
- Purification : Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) improves purity .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (CDCl or DMSO-d) confirm substituent positions and stereochemistry. For example, pyrrolidinone derivatives show characteristic carbonyl signals at ~175 ppm in C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (<5 ppm error) validates molecular formula .
- Infrared Spectroscopy (FTIR) : Stretching frequencies for C=O (1650–1750 cm) and N–H (3300–3500 cm) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for substituted pyrrolidin-2-one derivatives?
- Methodological Answer : Contradictions in NMR peak assignments often arise from dynamic rotational isomerism or solvent effects. Strategies include:
- Variable Temperature (VT) NMR : Identifying coalescence temperatures to distinguish between conformational isomers .
- 2D NMR (COSY, HSQC) : Correlating proton-proton and proton-carbon couplings to resolve overlapping signals .
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., 5-(4-Hydroxyphenyl)pyrrolidin-2-one, which exhibits distinct aromatic proton splitting patterns) .
Q. What experimental approaches are used to determine the stereochemical configuration of aminomethyl-substituted pyrrolidinones?
- Methodological Answer :
- Chiral chromatography : Enantiomeric separation using chiral stationary phases (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone resolved via HPLC with a chiral column) .
- X-ray crystallography : Definitive assignment of absolute configuration by analyzing crystal lattice parameters .
- Optical rotation : Comparing specific rotation values with literature data for enantiopure analogs (e.g., (S)-enantiomers show (+) rotation) .
Q. How can computational modeling guide the design of nucleophilic reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., nucleophilic attack at the carbonyl group) to predict activation energies and regioselectivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Solvent effect modeling : Use COSMO-RS to optimize solvent systems for reaction efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
